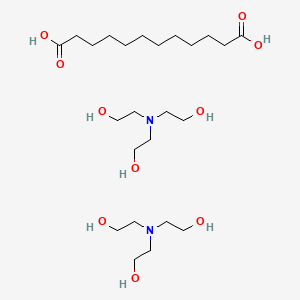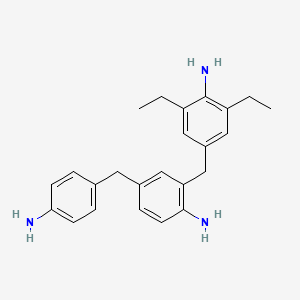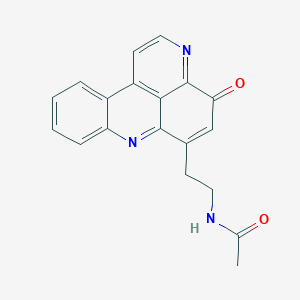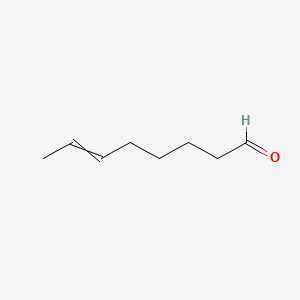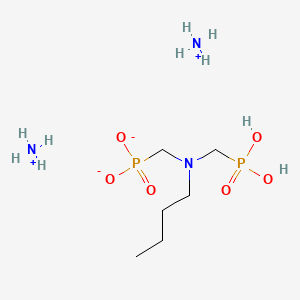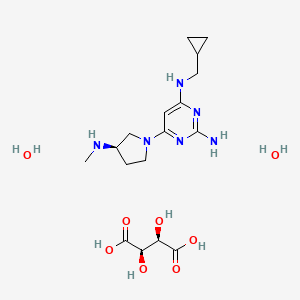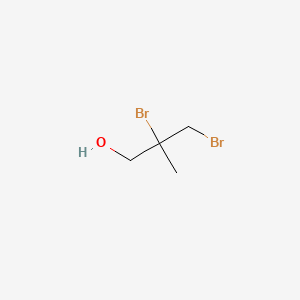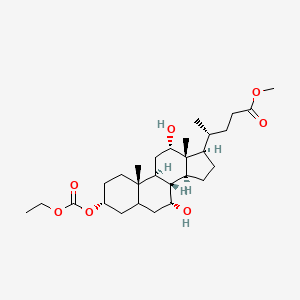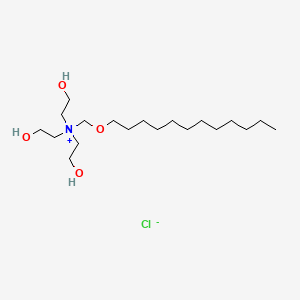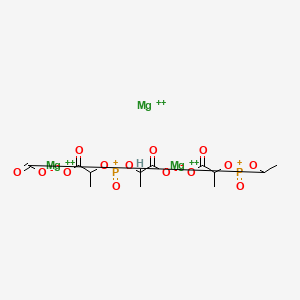
Trimagnesium bis(2,2'-(phosphonoylbis(oxy))bispropionate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimagnesium bis[2,2’-[phosphonoylbis(oxy)]bispropionate] is a chemical compound with the molecular formula C12H16Mg3O14P2+4 and a molecular weight of 519.109562. It is known for its unique structure, which includes magnesium ions coordinated with phosphonate and propionate groups . This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimagnesium bis[2,2’-[phosphonoylbis(oxy)]bispropionate] typically involves the reaction of magnesium salts with phosphonoylbis(oxy)bispropionate ligands under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as crystallization or filtration to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of trimagnesium bis[2,2’-[phosphonoylbis(oxy)]bispropionate] is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and purity. Quality control measures are implemented to monitor the composition and properties of the final product .
Chemical Reactions Analysis
Types of Reactions
Trimagnesium bis[2,2’-[phosphonoylbis(oxy)]bispropionate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The phosphonate and propionate groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphonate derivatives, while reduction can produce reduced magnesium complexes. Substitution reactions can result in a variety of substituted phosphonate and propionate compounds .
Scientific Research Applications
Trimagnesium bis[2,2’-[phosphonoylbis(oxy)]bispropionate] has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug delivery systems.
Mechanism of Action
The mechanism of action of trimagnesium bis[2,2’-[phosphonoylbis(oxy)]bispropionate] involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to trimagnesium bis[2,2’-[phosphonoylbis(oxy)]bispropionate] include other magnesium complexes with phosphonate and propionate ligands, such as:
- Magnesium bis[2,2’-[phosphonoylbis(oxy)]bispropionate]
- Magnesium bis[2,2’-[phosphonoylbis(oxy)]bisacetate]
- Magnesium bis[2,2’-[phosphonoylbis(oxy)]bisbutyrate]
Uniqueness
What sets trimagnesium bis[2,2’-[phosphonoylbis(oxy)]bispropionate] apart from these similar compounds is its specific coordination environment and the resulting chemical properties. The presence of three magnesium ions coordinated with the phosphonate and propionate groups provides unique reactivity and stability, making it particularly useful in certain applications .
Properties
CAS No. |
97158-46-8 |
|---|---|
Molecular Formula |
C12H16Mg3O14P2+4 |
Molecular Weight |
519.11 g/mol |
IUPAC Name |
trimagnesium;2-[1-carboxylatoethoxy(oxo)phosphaniumyl]oxypropanoate |
InChI |
InChI=1S/2C6H9O7P.3Mg/c2*1-3(5(7)8)12-14(11)13-4(2)6(9)10;;;/h2*3-4H,1-2H3,(H-,7,8,9,10);;;/q;;3*+2/p-2 |
InChI Key |
GIUJDPZWWWUWHT-UHFFFAOYSA-L |
Canonical SMILES |
CC(C(=O)[O-])O[P+](=O)OC(C)C(=O)[O-].CC(C(=O)[O-])O[P+](=O)OC(C)C(=O)[O-].[Mg+2].[Mg+2].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


